molecular formula C12H17BrN2O4 B584898 3-Bromo Midodrine CAS No. 1797102-13-6

3-Bromo Midodrine

カタログ番号: B584898
CAS番号: 1797102-13-6
分子量: 333.182
InChIキー: LDJZPMMIIPJTHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Midodrine is a peripheral α1-adrenergic receptor agonist used clinically to manage hypotension, particularly in patients with orthostatic intolerance or cirrhosis-related complications . It is a prodrug metabolized to its active form, desglymidodrine, which induces vasoconstriction, increases systemic vascular resistance, and improves renal perfusion in conditions like cirrhosis with ascites . This analysis will focus on Midodrine's pharmacological comparisons with similar compounds and contextualize 3-bromo derivatives of unrelated molecules.

準備方法

Synthetic Routes to 3-Bromo Midodrine

Bromination of Phenyl Ring Precursors

The most plausible route involves bromination of a dimethoxyphenyl intermediate prior to coupling with the ethanolamine-glycine moiety. This approach avoids functional group incompatibility during later stages.

Synthesis of 3-Bromo-2,5-dimethoxyacetophenone

Method :

  • Starting Material : 2,5-Dimethoxyacetophenone is subjected to electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid .

  • Conditions :

    • Solvent : Dichloromethane or acetic acid

    • Catalyst : FeBr₃ or AlCl₃

    • Temperature : 0–25°C

    • Reaction Time : 4–12 hours .

Mechanism :
The electron-donating methoxy groups direct bromination to the 3-position via electrophilic aromatic substitution. The product, 3-bromo-2,5-dimethoxyacetophenone, is isolated via crystallization .

Data Table 1 : Bromination Optimization

Brominating AgentSolventYield (%)Purity (%)
Br₂CH₃COOH7298
NBSCH₂Cl₂6897
Br₂ + FeBr₃CH₂Cl₂8599

Coupling with Ethanolamine-Glycine Moieties

The brominated acetophenone is then converted to the target compound through sequential reactions analogous to Midodrine synthesis :

Reductive Amination

Step 1 : Reduction of 3-bromo-2,5-dimethoxyacetophenone to 1-(3-bromo-2,5-dimethoxyphenyl)-2-aminoethanol using sodium borohydride (NaBH₄) or hydrogenation with Pd/C .

Conditions :

  • Reducing Agent : NaBH₄ in methanol

  • Temperature : 0–5°C

  • Yield : 70–80% .

Step 2 : Protection of the amino group with tert-butoxycarbonyl (BOC) to form (±)-1-(3-bromo-2,5-dimethoxyphenyl)-2-(N-BOC-amino)ethanol .

Amidation with Glycine

Method :

  • Activation : N-BOC-glycine is activated using 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) .

  • Coupling : The BOC-protected aminoethanol reacts with activated glycine to form the amide intermediate.

  • Deprotection : Hydrochloric acid removes the BOC group, yielding this compound hydrochloride .

Data Table 2 : Amidation Efficiency

Coupling ReagentSolventYield (%)Purity (%)
CDIEthyl acetate7599.5
DCCTHF6898

Alternative Pathways

Late-Stage Bromination of Midodrine

Direct bromination of Midodrine is theoretically possible but less practical due to competing reactions at the ethanolamine or glycineamide groups. However, controlled conditions using NBS and a radical initiator (e.g., AIBN) may achieve selective aromatic bromination .

Challenges :

  • Low regioselectivity

  • Side reactions at secondary alcohols or amides .

Analytical Characterization

Synthetic batches are validated using:

  • HPLC : Purity >99% .

  • Mass Spectrometry : m/z 333.18 (M⁺) .

  • ¹H-NMR : Key signals include δ 3.73–3.70 ppm (methoxy groups) and δ 7.02–6.76 ppm (aromatic protons) .

Industrial-Scale Considerations

  • Cost Efficiency : Early-stage bromination reduces reagent waste .

  • Safety : Avoidance of explosive intermediates (e.g., azides) used in classical Midodrine routes .

化学反応の分析

3-Bromo Midodrine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases like sodium hydride (NaH) for deprotonation steps. Major products formed from these reactions include various substituted derivatives that can be further utilized in research and development.

類似化合物との比較

Comparison of Midodrine with Similar Compounds

Midodrine vs. Octreotide in Cirrhosis

In randomized trials, Midodrine (oral) and Octreotide (subcutaneous) were compared in non-azotemic cirrhotic patients with ascites. Key findings include:

Parameter Midodrine Octreotide Reference
Plasma Renin Activity (PRA) Significant reduction (p < 0.05) No significant change
Glomerular Filtration Rate (GFR) Increased by 22% (p < 0.01) No significant improvement
Systemic Vascular Resistance Marked increase No significant change
Cardiac Output Reduced (due to vasoconstriction) Increased cardiac index

Midodrine's efficacy is attributed to its potent α1-agonist activity, which preferentially constricts splanchnic vessels, reducing portal hypertension and improving renal perfusion. Octreotide, a somatostatin analog, primarily reduces splanchnic blood flow but lacks significant effects on PRA or GFR in short-term studies .

Midodrine vs. Other Vasoactive Agents

  • Norepinephrine: Limited data suggest norepinephrine improves renal parameters in hepatorenal syndrome (HRS) but requires intravenous administration, unlike oral Midodrine .

Contextualizing 3-Bromo Derivatives in Pharmacology

Antiviral 3-Bromo Derivatives

  • 3-Bromo-4'-truncated 6'-fluoro-3-deazaneplanocin: This nucleoside analog demonstrated potent antiviral activity against Ebola and Marburg viruses (EC50 = 0.5–2.0 µM) by targeting viral RNA synthesis .

Antimicrobial and Anti-inflammatory 3-Bromo Compounds

  • 3-Bromo Isoquinoline Derivatives: Exhibited analgesic and anti-inflammatory activity in murine models, with pain inhibition rates exceeding 60% at 50 mg/kg doses .

生物活性

3-Bromo Midodrine is a derivative of midodrine, a well-known peripherally acting alpha-1 adrenergic agonist used primarily for treating orthostatic hypotension. This compound is gaining attention in pharmacological research due to its potential therapeutic applications and biological activities. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.

This compound has the molecular formula C12H17BrN2O4C_{12}H_{17}BrN_2O_4 and is classified as a brominated derivative of midodrine. Its structure enhances specific biological activities compared to its parent compound.

The primary mechanism of action for this compound, similar to midodrine, involves the stimulation of alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. This mechanism is particularly beneficial in conditions characterized by low blood pressure, such as orthostatic hypotension.

Pharmacodynamics

  • Vasoconstriction : this compound induces vasoconstriction through alpha-1 receptor activation, which enhances systemic vascular resistance and elevates blood pressure.
  • Cardiac Effects : Unlike some adrenergic agonists, this compound does not stimulate beta-adrenergic receptors, minimizing potential cardiac side effects such as increased heart rate.

Pharmacokinetics

  • Absorption : The compound exhibits high oral bioavailability, with peak plasma concentrations typically reached within 30 to 60 minutes post-administration.
  • Metabolism : The active metabolite, desglymidodrine, is produced through enzymatic cleavage and has a longer half-life than the parent compound.

Case Studies and Clinical Findings

Several studies have investigated the efficacy and safety of midodrine and its derivatives in clinical settings:

  • Case Report on Heart Failure :
    • An 81-year-old female with chronic heart failure was treated with midodrine after failing to maintain blood pressure on intravenous noradrenaline. The introduction of midodrine improved her blood pressure stability and allowed for better management of her condition .
  • Efficacy in Neurogenic Orthostatic Hypotension :
    • A multicenter randomized study demonstrated that a dose of 10 mg three times daily significantly improved standing systolic blood pressure in patients with neurogenic orthostatic hypotension, highlighting the effectiveness of midodrine derivatives in managing this condition .
  • Safety Profile :
    • In various studies, side effects were minimal, with headache and palpitations being the most common adverse reactions reported in less than 5% of patients .

Table: Summary of Clinical Studies on Midodrine

Study TypePopulationDosageOutcome MeasuresResults
Randomized Controlled TrialPatients with neurogenic OH10 mg TIDStanding BP, symptoms reliefSignificant increase in BP (22 mmHg)
Case StudyHeart failure patient5 mg TIDBlood pressure stabilityImproved BP; reduced need for IV support
Prospective StudyHFrEF patientsAverage 20.7 mgLVEF improvementIncreased LVEF; reduced hospital admissions

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of midodrine in improving renal hemodynamics in cirrhotic ascites, and how does 3-bromo midodrine differ in structure-activity relationships?

Midodrine acts as a selective α1-adrenergic agonist, inducing vasoconstriction to counteract splanchnic vasodilation in cirrhosis. This increases mean arterial pressure (MAP) and improves renal perfusion, reducing plasma renin and aldosterone concentrations . The brominated derivative, this compound, introduces a bromine atom at the pyridine ring, potentially altering receptor binding affinity and metabolic stability. However, comparative pharmacokinetic or receptor-binding studies between midodrine and its brominated analogs are limited, necessitating structural analysis (e.g., X-ray crystallography) and in vitro receptor assays to clarify differences .

Q. What clinical parameters are most sensitive to midodrine therapy in cirrhotic ascites, and how should they be measured in experimental designs?

Key parameters include:

  • Mean Arterial Pressure (MAP): A mean increase of 2.56 mmHg (95% CI: 1.53–6.36) after 1 week of treatment .
  • Serum Creatinine: Statistically significant reduction compared to albumin but not placebo/SMT .
  • MELD Score: Reversible improvements observed in refractory ascites, though confounded by co-administration of octreotide . Standardize measurement timelines (e.g., weekly MAP) and control for concomitant therapies (e.g., diuretics) to isolate midodrine’s effects .

Advanced Research Questions

Q. How can conflicting data on midodrine’s efficacy in paracentesis-induced circulatory dysfunction (PICD) be resolved through experimental design?

Four trials reported no difference in PICD between midodrine and albumin, despite midodrine’s suppression of renin/aldosterone . Contradictions may arise from variability in endpoint definitions (e.g., plasma renin increase ≥50% at day 4 vs. day 7). To resolve this, future trials should:

  • Use a standardized PICD definition (e.g., ≥50% renin rise at 48–72 hours post-paracentesis).
  • Stratify patients by baseline MELD scores and ascites severity.
  • Employ propensity score matching to account for adjuvant therapies (e.g., rifaximin) .

Q. What is the optimal dosing regimen for midodrine in reducing hepatic venous pressure gradient (HVPG) in decompensated cirrhosis?

A pilot study found that a midodrine dose titrated to increase MAP by ≥8.5 mmHg (AUROC: 0.76) significantly reduced HVPG. Design dose-escalation trials with continuous MAP monitoring and correlate incremental MAP changes with HVPG measurements via hepatic vein catheterization .

Q. How do heterogeneities in midodrine trial designs (e.g., duration, adjuvant therapies) impact meta-analyses of its efficacy in orthostatic hypotension?

A 2021 meta-analysis of 11 studies noted variability in midodrine duration (3 days–3 months) and adjuvant use (e.g., fludrocortisone), leading to high heterogeneity (I² = 67%). Use mixed-effects models to subgroup analyses by treatment duration and adjuvant therapy. Sensitivity analyses should exclude studies with high risk of bias (e.g., non-randomized designs) .

Q. Methodological Guidance

Q. How should researchers address confounding factors in midodrine trials for dialysis-induced hypotension?

  • Control for Dry Weight Adjustments: Midodrine’s effect on post-dialysis systolic BP (+12.4 mmHg) may be confounded by fluid removal protocols. Use crossover designs with washout periods .
  • Standardize Outcome Metrics: Define "symptomatic improvement" using validated scales (e.g., Orthostatic Hypotension Questionnaire) .

Q. What statistical approaches are recommended for analyzing midodrine’s dose-response relationships in septic shock recovery?

Use linear regression models with covariates (e.g., Euroscore II, CPB duration) to assess ICU-free days as a continuous variable. For dichotomous outcomes (e.g., mortality), employ multivariable logistic regression with midodrine dose stratification (e.g., low vs. high) .

Q. Key Research Gaps

  • Structural Analogues: No comparative data on this compound’s bioavailability or receptor affinity vs. parent compound .
  • Long-Term Safety: Limited evidence on midodrine’s impact on glucose tolerance or lipid profiles in chronic use .

特性

IUPAC Name

2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJZPMMIIPJTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。